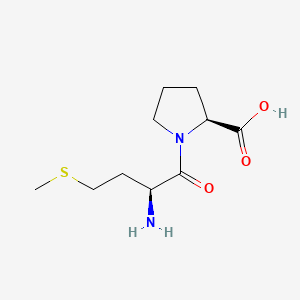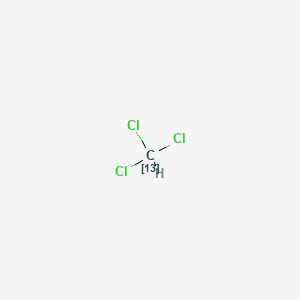
Silver bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver bromate (AgBrO₃) is a chemical compound that appears as a white, light-sensitive powder. It is known for its oxidizing properties and is used in various chemical reactions and applications. This compound is toxic and should be handled with care.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver bromate can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromate (KBrO₃) in an aqueous solution. The reaction is as follows:
AgNO3+KBrO3→AgBrO3+KNO3
The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the precipitated this compound is collected through filtration. The product is then purified and dried to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Silver bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as an oxidizing agent and can oxidize organic compounds.
Reduction: It can be reduced to silver bromide (AgBr) and bromine gas (Br₂) under certain conditions.
Decomposition: Upon heating, this compound decomposes to form silver bromide and oxygen gas (O₂).
Common Reagents and Conditions
Oxidation: this compound is used with organic compounds under mild heating conditions.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) can be used to reduce this compound.
Decomposition: Heating this compound to temperatures above 309°C leads to its decomposition.
Major Products
Oxidation: Carbonyl compounds from organic substrates.
Reduction: Silver bromide and bromine gas.
Decomposition: Silver bromide and oxygen gas.
Scientific Research Applications
Silver bromate is used in various scientific research applications, including:
Chemistry: As an oxidizing agent in organic synthesis.
Biology: In studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of photographic materials and other chemical products.
Mechanism of Action
Silver bromate exerts its effects primarily through its strong oxidizing properties. It can oxidize organic molecules by accepting electrons, leading to the formation of carbonyl compounds and other oxidized products. The molecular targets include various organic substrates, and the pathways involved are typical of oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO₃): Another silver compound with oxidizing properties, commonly used in photography and as a disinfectant.
Potassium bromate (KBrO₃): A bromate compound used in baking and as an oxidizing agent.
Silver bromide (AgBr): Used in photographic films and as a precursor in the synthesis of silver bromate.
Uniqueness
This compound is unique due to its specific combination of silver and bromate ions, which gives it distinct oxidizing properties. Unlike silver nitrate, which is more commonly used for its antimicrobial properties, this compound is primarily valued for its role in organic synthesis and chemical research.
Properties
IUPAC Name |
silver;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMNMQWVCXIKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBrO3 |
Source


|
| Record name | silver bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-89-3 |
Source


|
| Record name | Silver bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)

